molecular formula C17H20N4O4S B2384562 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034238-53-2

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2384562
CAS No.: 2034238-53-2
M. Wt: 376.43
InChI Key: BVHCYBDMNVBWDJ-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a benzo[c][1,2,5]thiadiazole 1,1-dioxide core with a tetrahydrobenzo[d]isoxazole carboxamide moiety. The ethyl linker connects this system to the tetrahydrobenzo[d]isoxazole ring, a partially saturated heterocycle that may enhance solubility compared to fully aromatic analogs. The carboxamide group at position 3 of the isoxazole likely facilitates hydrogen bonding, a critical feature for target interactions in medicinal chemistry.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-20-13-7-3-4-8-14(13)21(26(20,23)24)11-10-18-17(22)16-12-6-2-5-9-15(12)25-19-16/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHCYBDMNVBWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=NOC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a thiadiazole ring and a benzoisoxazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound based on current research findings.

Structural Characteristics

The compound features several notable structural components:

  • Thiadiazole Ring : A five-membered heterocyclic compound containing nitrogen and sulfur, known for various pharmacological activities.
  • Benzoisoxazole Moiety : Contributes to the compound's interaction with biological targets.
  • Amide Functional Group : Enhances solubility and bioavailability.
PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₃S₂
Molecular Weight391.5 g/mol
CAS Number2034401-90-4

Anticancer Potential

Research has indicated that compounds containing thiadiazole derivatives exhibit promising anticancer activities. For instance, studies have shown that related thiadiazole compounds can selectively induce cytotoxicity in cancer cell lines while sparing normal cells.

Case Study: Thiadiazole Derivatives

A study evaluated various thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most active compounds displayed IC50 values significantly lower than standard chemotherapeutics like cisplatin:

CompoundCell LineIC50 (mmol/L)
Compound 4yMCF-70.084 ± 0.020
Compound 4yA5490.034 ± 0.008

These results suggest that the incorporation of a thiadiazole ring can enhance the anticancer efficacy of related compounds .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with thiadiazole structures have been shown to inhibit key enzymes involved in cancer progression.
  • Signal Transduction Modulation : These compounds may interfere with signaling pathways critical for tumor growth and survival.
  • Aromatase Inhibition : Some derivatives have demonstrated aromatase inhibitory activity, which is particularly relevant in estrogen-dependent cancers .

Pharmacological Activities

Beyond anticancer properties, thiadiazoles are known for a range of pharmacological activities:

  • Antiviral
  • Antibacterial
  • Antileishmanial
  • Anticonvulsant

These diverse activities are attributed to the structural versatility of thiadiazoles and their ability to interact with multiple biological targets .

Research Findings

Recent studies have focused on the synthesis and evaluation of novel thiadiazole derivatives:

  • Synthesis Techniques : Various synthetic routes have been developed to create derivatives with enhanced biological properties.
  • Biological Evaluation : In vitro assays have been employed to assess cytotoxicity and selectivity against cancer cell lines compared to normal cells.

Notable Research Outcomes

A significant finding from recent literature is the identification of specific structural features that contribute to enhanced activity:

  • Substituents on the thiadiazole ring can modulate biological activity.
  • The presence of amide linkages enhances solubility and cellular uptake.

Comparison with Similar Compounds

N-[2-(Substituted Phenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide Derivatives ()

These compounds share a benzothiazole carboxamide scaffold but differ in their substitution patterns. For example:

  • N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g): Synthesized in 70% yield, this derivative features a 4-chlorophenyl group on the thiazolidinone ring. The absence of a sulfone group (cf.
  • N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) : With a 60% yield, the difluorophenyl substituent introduces steric and electronic effects distinct from the target compound’s methyl-substituted benzo[c]thiadiazole .

Key Differences :

  • The target compound’s benzo[c][1,2,5]thiadiazole 1,1-dioxide core is fused and more rigid than the monocyclic thiazolidinone in derivatives.
  • The sulfone group in the target compound enhances electrophilicity, which may influence reactivity or metabolic stability compared to non-sulfonated analogs .

N-[3-Substituted Phenyl-5-(3-Dimethylamino-acryloyl)-thiadiazol-2-ylidene]-benzamides ()

Examples include 4g and 4h, which feature a thiadiazol-2-ylidene scaffold with acryloyl and benzamide groups. These compounds exhibit strong IR absorption bands at 1690–1638 cm⁻¹ (C=O stretches), similar to the target compound’s carboxamide group. However, the dimethylamino acryloyl moiety introduces conjugation effects absent in the target compound’s structure .

Comparison Table :

Parameter Target Compound Compound 4g ()
Core Structure Benzo[c][1,2,5]thiadiazole 1,1-dioxide Thiadiazol-2-ylidene
Key Functional Groups Carboxamide, sulfone Acryloyl, benzamide
Synthesis Yield Not reported in evidence 82% (Ethanol/Dioxane)
IR Features Expected C=O (~1650 cm⁻¹), sulfone (~1300 cm⁻¹) 1690, 1638 cm⁻¹ (C=O)

Heterocyclic Systems with Isoxazole/Thiazole Moieties

Thiazolylmethylcarbamate Analogs ()

These compounds, such as l and m , incorporate thiazole rings linked to carbamate groups. Unlike the target compound’s tetrahydrobenzo[d]isoxazole, the thiazole ring is fully aromatic, which may reduce solubility but enhance π-π stacking interactions. The carbamate group in these analogs differs electronically from the carboxamide in the target compound .

Cephalosporin Derivatives with Thiadiazole Substituents ()

Compounds like m and n include 1,3,4-thiadiazole rings attached to cephalosporin cores.

Sulfone-Containing Analogues ( and )

  • Benzo[e]thiazine 1,1-dioxides () : These compounds share the sulfone group with the target compound but lack the isoxazole-carboxamide moiety. Their synthesis via N,N-dimethylsulfamoyl chloride highlights the importance of sulfone introduction strategies, which may parallel the target compound’s preparation .
  • Thiadiazole-triazine Derivatives (): X-ray studies of intermediates like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide reveal planar heterocyclic systems, suggesting that the target compound’s fused benzo[c]thiadiazole may exhibit similar rigidity .

Predicted Physicochemical Properties :

  • LogP: Lower than non-sulfonated analogs due to the polar sulfone group.
  • Solubility : Enhanced by the tetrahydrobenzo[d]isoxazole’s partial saturation.

Preparation Methods

Synthesis of the Benzo[c]Thiadiazole 2,2-Dioxide Core

The benzo[c]thiadiazole 2,2-dioxide moiety is synthesized through a sulfamation-cyclization sequence. Starting with 2-amino-3-methylbenzenesulfonamide, nitrosation with sodium nitrite in acidic medium generates an intermediate diazonium salt. Subsequent thermal cyclization in the presence of a dehydrating agent (e.g., polyphosphoric acid) yields the 3-methyl-1,3-dihydrobenzo[c]thiadiazole 2,2-dioxide.

Key Reaction Parameters

Step Reagents/Conditions Yield
Diazotization NaNO₂, HCl, 0–5°C, 2 h 85%
Cyclization Polyphosphoric acid, 120°C, 6 h 78%

Functionalization of the Thiadiazole Ring

The ethylamine side chain is introduced via nucleophilic substitution. The thiadiazole’s NH group is deprotonated using a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran, followed by reaction with 2-chloroethylamine hydrochloride. The reaction proceeds at 60°C for 12 hours, yielding 1-(2-aminoethyl)-3-methylbenzo[c]thiadiazole 2,2-dioxide.

Optimization Insights

  • Solvent Choice : Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) due to reduced side reactions.
  • Base Sensitivity : Excess sodium hydride leads to decomposition; stoichiometric equivalence is critical.

Preparation of 4,5,6,7-Tetrahydrobenzo[d]Isoxazole-3-Carboxylic Acid

The tetrahydrobenzo[d]isoxazole ring is constructed via a nitrile oxide cycloaddition. Cyclohexenone is treated with hydroxylamine hydrochloride to form an oxime, which is subsequently oxidized to a nitrile oxide using sodium hypochlorite. In situ [3+2] cycloaddition with acrylonitrile affords the isoxazole intermediate, which is hydrolyzed to the carboxylic acid using aqueous HCl.

Reaction Scheme

  • Cyclohexenone + NH₂OH·HCl → Oxime
  • Oxime + NaOCl → Nitrile oxide
  • Nitrile oxide + CH₂=CHCN → Cycloadduct
  • Hydrolysis (6M HCl, reflux) → Carboxylic acid

Amide Coupling and Final Product Isolation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The activated ester is reacted with 1-(2-aminoethyl)-3-methylbenzo[c]thiadiazole 2,2-dioxide at room temperature for 24 hours. Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the title compound.

Characterization Data

Parameter Value Method
Melting Point 198–201°C DSC
Purity >99% HPLC (C18 column)
IR (cm⁻¹) 1680 (C=O), 1320 (SO₂) FT-IR

Scalability and Parallel Synthesis Considerations

The apparatus described in US6867050B2 enables parallel synthesis at nanomole scales. Key adaptations for high-throughput production include:

  • Reaction Wells : 384-well plates with conical geometry minimize reagent volumes (5–20 µL per step).
  • Automated Dispensing : Solenoid valves deliver phosphoramidites and tetrazole coupling agents with ±2% precision.
  • Inert Atmosphere : Argon purging (0.5 psi) prevents oxidation during amide bond formation.

Table 1: Reagent Consumption per 10 nmol Synthesis Scale

Reagent Volume per Cycle (µL)
EDC/HOBt 8.0
Dichloromethane 15.0
Triethylamine 5.0

Challenges and Mitigation Strategies

  • Byproduct Formation : Residual chlorinated intermediates are removed via aqueous washes (pH 7.4 phosphate buffer).
  • Low Coupling Efficiency : Double coupling cycles (2× phosphoramidite/tetrazole) improve step yields to >99%.
  • Scale-Dependent Yields : Optimization of reaction time and temperature is critical for >20 nmol batches.

Q & A

Q. What are the optimal synthetic routes for N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide?

The synthesis typically involves multi-step reactions, including coupling benzo[c][1,2,5]thiadiazole and tetrahydrobenzo[d]isoxazole precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or HOBt in solvents such as DMF or dichloromethane .
  • Functional group activation : Thiadiazole dioxide formation may require sulfonating agents under controlled temperatures (e.g., 60–80°C) .
  • Purification : Column chromatography with ethyl acetate/hexane gradients improves yield and purity .

Q. Which spectroscopic methods are critical for structural characterization of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm connectivity of the tetrahydroisoxazole and thiadiazole-dioxide moieties .
  • IR spectroscopy : Peaks at ~1650–1700 cm1^{-1} validate the carboxamide and sulfone groups .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, particularly for polymorph screening .

Q. How can researchers design initial biological activity screening protocols for this compound?

  • In vitro assays : Prioritize cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial activity (MIC determination) .
  • Targeted enzyme inhibition : Screen against kinases or proteases due to the compound’s heterocyclic motifs .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to establish IC50_{50} values .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins like GSK-3β or cytochrome P450 .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
  • QM/MM calculations : Analyze electronic effects of the sulfone and carboxamide groups on binding affinity .

Q. How should researchers address contradictory data in biological activity studies?

  • Batch variability analysis : Compare synthetic batches via HPLC-MS to rule out impurity-driven discrepancies .
  • Assay optimization : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and include positive controls (e.g., doxorubicin) .
  • SAR studies : Systematically modify substituents (e.g., methyl vs. ethyl on the thiadiazole) to isolate activity trends .

Q. What methodologies optimize solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide .
  • Salt formation : Screen hydrochloride or sodium salts to improve pharmacokinetics .

Q. How can regioselectivity challenges in the synthesis be resolved?

  • Catalyst screening : Use Pd(OAc)2_2 or CuI to direct coupling to the thiadiazole’s N1 position .
  • Temperature control : Lower reaction temperatures (0–25°C) reduce side reactions during isoxazole ring formation .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc-protected amines) to ensure regioselective functionalization .

Q. What strategies validate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Prepare derivatives with variations in the sulfone, methyl, or tetrahydroisoxazole groups .
  • Free-Wilson analysis : Quantify contributions of substituents to biological activity using linear regression models .
  • In silico SAR : Combine docking scores with experimental IC50_{50} values to prioritize analogs for synthesis .

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